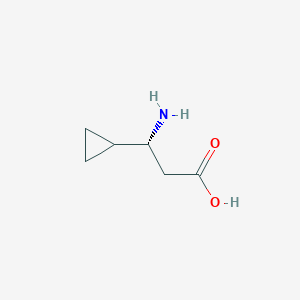

(3R)-3-Amino-3-cyclopropylpropanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

(3R)-3-amino-3-cyclopropylpropanoic acid |

InChI |

InChI=1S/C6H11NO2/c7-5(3-6(8)9)4-1-2-4/h4-5H,1-3,7H2,(H,8,9)/t5-/m1/s1 |

InChI Key |

IHWFMMMLMIDKCB-RXMQYKEDSA-N |

Isomeric SMILES |

C1CC1[C@@H](CC(=O)O)N |

Canonical SMILES |

C1CC1C(CC(=O)O)N |

Origin of Product |

United States |

Computational and Molecular Docking Approaches:modern Rational Design is Often Augmented by Computational Tools. Molecular Docking Simulations Can Predict the Binding Mode and Affinity of Cyclopropylpropanoic Acid Derivatives Within the Active Site of a Target Enzyme. This Approach Was Used to Identify That Certain Cyclopropane Derivatives Have a Good Affinity for the Potential Antifungal Drug Target Cyp51, a Crucial Enzyme in Fungal Cell Membrane Biosynthesis.nih.govthese in Silico Methods Allow for the Pre Screening of Virtual Compounds, Prioritizing the Synthesis of Those Most Likely to Be Active and Guiding Further Structural Modifications to Enhance Binding.

By applying these principles, medicinal chemists can systematically design and optimize derivatives of (3R)-3-Amino-3-cyclopropylpropanoic acid to create potent and selective enzyme modulators for antimicrobial research. The unique properties of the cyclopropane (B1198618) scaffold offer a versatile platform for developing novel therapeutics that can overcome existing challenges in infectious disease treatment.

Mechanistic Investigations of 3r 3 Amino 3 Cyclopropylpropanoic Acid Derivatives As Enzyme Modulators

Exploration of Other Enzymatic Targets and Inhibition/Activation Modes

While derivatives of (3R)-3-Amino-3-cyclopropylpropanoic acid are primarily known as sGC activators, related amino acid structures have been investigated for their roles in modulating other key enzyme classes.

Aspartic proteases are a class of enzymes that use two conserved aspartate residues to catalyze the cleavage of peptide bonds. wikipedia.orgcambridgemedchemconsulting.com They are critical drug targets for various diseases, including HIV (HIV protease), hypertension (renin), and Alzheimer's disease (β-secretase). mdpi.comcambridgemedchemconsulting.com

Many potent inhibitors of aspartic proteases are peptidomimetics that incorporate unnatural amino acids. mdpi.com A key strategy involves designing molecules that mimic the tetrahedral transition state of amide bond hydrolysis, but are non-hydrolyzable. cambridgemedchemconsulting.comcambridgemedchemconsulting.com The natural product pepstatin, a potent inhibitor of nearly all aspartic proteases, contains the unusual β-amino acid statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid). mdpi.comcambridgemedchemconsulting.com The hydroxyl group of statine mimics the tetrahedral intermediate by hydrogen bonding to the catalytic aspartate residues in the enzyme's active site. cambridgemedchemconsulting.comcambridgemedchemconsulting.com This statine motif has been incorporated into the design of numerous synthetic inhibitors. mdpi.comcambridgemedchemconsulting.com β-amino acids, as a class, are used to modulate the conformation and proteolytic susceptibility of peptides, making them valuable components in the design of protease inhibitors. acs.org

| Enzyme Target | Associated Disease | Inhibitor Motif/Class |

|---|---|---|

| HIV Protease | AIDS | Statine-like, Hydroxyethylamine isosteres |

| Renin | Hypertension | Statine-like, Hydroxymethylcarbonyl isosteres |

| β-Secretase (BACE1) | Alzheimer's Disease | Statine-like, β-Amino acid derivatives |

| γ-Secretase | Alzheimer's Disease | β-Peptides (oligomers of (1S,2S)-β-ACPC) |

The interleukin-17 (IL-17) family of cytokines are key drivers of inflammation and are implicated in numerous autoimmune diseases like psoriasis and psoriatic arthritis. nih.govnih.gov The signaling cascade is initiated when IL-17 binds to its receptor on the cell surface. nih.gov

Recent research has revealed novel mechanisms for inhibiting this pathway with small molecules. Beyond direct structural or steric blocking of the receptor binding site, some inhibitors function by modulating the protein's dynamics. nih.govresearchgate.net These molecules can bind to the IL-17 protein and rigidify its structure, which reduces its affinity for its receptor and thereby inhibits signaling. nih.govresearchgate.net Furthermore, IL-17 signaling has been shown to regulate cellular metabolism, in part through the expression of amino acid transporters. For instance, IL-17 can induce the expression of the transporter LAT1 in fibroblasts, which increases the uptake of amino acids like leucine (B10760876) and enhances the cells' migratory and inflammatory capacity. nih.gov This link between amino acid transport and IL-17-mediated inflammation suggests that derivatives of amino acids could potentially modulate these pathways, either by interfering with protein dynamics or by affecting the metabolic processes that perpetuate inflammation.

Potential in Antimicrobial Research based on Natural Product Precedents

The exploration of this compound and its derivatives as potential antimicrobial agents is strongly supported by precedents in nature. The cyclopropane (B1198618) ring is a recurring structural motif in a variety of natural products that exhibit significant biological activities, including antibiotic, antifungal, and antiviral properties. researchgate.netunl.pt These natural compounds serve as a compelling foundation for investigating the antimicrobial potential of synthetic cyclopropane-containing molecules.

A prominent example of a natural antimicrobial agent containing a cyclopropyl (B3062369) amino acid is L-cyclopropylalanine, which has been isolated from the mushroom Amanita virgineoides. researchgate.net This compound demonstrates broad-spectrum inhibitory activity against both fungi and bacteria. Mechanistic studies have revealed that L-cyclopropylalanine functions by blocking the biosynthetic pathway of the essential amino acid L-leucine. researchgate.net It specifically inhibits α-isopropylmalate synthase (α-IMPS), the enzyme responsible for the rate-limiting step in this pathway. researchgate.net Since the L-leucine synthesis pathway is crucial for these microorganisms but absent in humans, it represents a promising target for novel antibiotics with selective toxicity. researchgate.net

Another fundamental cyclopropane-containing amino acid, 1-aminocyclopropanecarboxylic acid (ACC), and its derivatives have also been noted for their potential biological activities, including antibacterial effects. researchgate.net The inherent chemical and physical properties of the cyclopropane ring—such as its rigidity, strained bond angles, and unique electronic character—are believed to contribute to the biological activities of these natural products. unl.pt These features allow cyclopropane-containing molecules to act as enzyme inhibitors or modulators by mimicking transition states or binding to active sites with high specificity. unl.pt

The antimicrobial potential of the broader class of cyclopropane derivatives has been demonstrated in various studies. For instance, a series of synthetically developed amide derivatives containing a cyclopropane core has been evaluated for antimicrobial efficacy against a panel of pathogenic bacteria and fungi. The results, summarized in the table below, indicate that specific structural modifications on the cyclopropane scaffold can lead to potent antimicrobial activity.

| Compound | Staphylococcus aureus (μg/mL) | Escherichia coli (μg/mL) | Candida albicans (μg/mL) |

|---|---|---|---|

| F8 | >128 | >128 | 16 |

| F24 | >128 | >128 | 16 |

| F42 | >128 | >128 | 16 |

| F5 | >128 | >128 | 32 |

| F9 | >128 | >128 | 32 |

| Fluconazole (Control) | N/A | N/A | 2 |

These precedents from natural products provide a strong rationale for the continued investigation of this compound derivatives as a source of new antimicrobial enzyme modulators. The proven success of the cyclopropane motif in nature suggests that this scaffold is well-suited for interaction with biological targets and holds significant promise for the development of novel therapeutic agents.

Rational Design Principles for Enzyme Modulators based on the Cyclopropylpropanoic Acid Scaffold

The rational design of enzyme modulators incorporating the cyclopropylpropanoic acid scaffold is guided by several key principles derived from the unique physicochemical properties of the cyclopropane ring and established strategies in medicinal chemistry. These principles aim to optimize potency, selectivity, and metabolic stability by leveraging the distinct structural and electronic features of the cyclopropane moiety.

Theoretical and Computational Approaches in Research on 3r 3 Amino 3 Cyclopropylpropanoic Acid Derivatives

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as a derivative of (3R)-3-Amino-3-cyclopropylpropanoic acid, and its biological target, typically a protein receptor or enzyme. The primary goal of molecular docking is to identify the most favorable binding mode and to estimate the binding affinity, often expressed as a docking score.

In the study of analogous compounds like GABA analogues, molecular docking has been successfully employed to elucidate their binding at the α+β-interface of the GABAA receptor. chalcogen.ro Such studies reveal key amino acid residues that form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with the ligand. For derivatives of this compound, docking studies would similarly aim to identify critical interactions within the binding pocket of a target protein. The unique cyclopropyl (B3062369) group can influence the binding orientation and introduce specific steric and electronic interactions that can be explored through docking simulations.

Following molecular docking, molecular dynamics (MD) simulations are often performed to provide a more dynamic and realistic representation of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules. For instance, MD simulations of GABA analogues have helped to confirm the stability of docked poses and to identify key residues that stabilize the ligand through hydrophobic interactions. chalcogen.ro These simulations can reveal conformational changes in both the ligand and the protein upon binding, which are crucial for understanding the mechanism of action.

A typical workflow for these simulations would involve:

Preparation of the protein and ligand structures: This includes adding hydrogen atoms, assigning partial charges, and defining the binding site.

Molecular docking: Using software like AutoDock or Glide to predict the binding poses and scores.

Molecular dynamics simulations: Employing packages such as GROMACS or AMBER to simulate the behavior of the ligand-protein complex in a solvated environment over a period of nanoseconds. chalcogen.rozenodo.org

The binding energies and key interacting residues for representative GABA analogues with the GABAA receptor, as determined by such computational methods, are presented in the table below.

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

| GABA | -38.57 | Glu127 (α1), Val394 (β2), Leu399 (β2) |

| 2-methyl-GABA | -40.17 | Glu127 (α1), Val394 (β2), Leu399 (β2) |

| 3-methyl-GABA | -40.22 | Glu127 (α1), Val394 (β2), Leu399 (β2) |

| 4-methyl-GABA | -41.20 | Glu127 (α1), Val394 (β2), Leu399 (β2) |

This data is representative of studies on GABA analogues and is included to illustrate the type of information obtained from molecular docking and dynamics simulations. chalcogen.ro

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, geometry, and reactivity of molecules. These methods can provide highly accurate predictions of various molecular properties. For derivatives of this compound, quantum chemical calculations can be used to:

Determine optimized molecular geometries: Finding the most stable three-dimensional arrangement of atoms.

Calculate electronic properties: Such as dipole moment, polarizability, and molecular electrostatic potential, which are crucial for understanding intermolecular interactions.

Predict reactivity indices: Including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's ability to donate or accept electrons.

Analyze vibrational frequencies: To characterize the molecule's infrared spectrum and to confirm that the optimized geometry corresponds to a true energy minimum.

Computational studies on small branched-chain amino acids have demonstrated the utility of methods like Density Functional Theory (DFT) with the B3LYP functional for calculating a wide range of properties. These calculations can be performed for neutral molecules, as well as their protonated and deprotonated forms, to understand their behavior at different pH values.

Key electronic properties that can be calculated for this compound derivatives include:

| Property | Description |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the molecule's electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity and stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. |

| Polarizability | The ability of the electron cloud to be distorted by an external electric field. |

These calculations provide fundamental insights that can guide the design of derivatives with desired electronic properties for enhanced binding affinity or improved metabolic stability.

Conformational Analysis and Stereoisomer Stability Studies

The three-dimensional structure of a molecule, or its conformation, is critical to its biological activity. The presence of the rigid cyclopropane (B1198618) ring in this compound significantly restricts the conformational freedom of the molecule compared to its acyclic counterparts. This conformational constraint is a key feature that can be exploited in drug design to achieve higher receptor selectivity and improved binding affinity.

Conformational analysis of cyclopropane-containing amino acids has shown that the cyclopropane ring imposes a tight restriction on the backbone conformation. researchgate.net The relative stereochemistry of the substituents on the cyclopropane ring dictates whether the backbone adopts a cis or trans conformation. Furthermore, steric strain, often referred to as "cyclopropylic strain," influences the rotation of bonds adjacent to the ring, leading to either "folded" or "extended" conformations. researchgate.net

For this compound, which has two stereocenters, four possible stereoisomers exist: (3R, Cα-R), (3R, Cα-S), (3S, Cα-R), and (3S, Cα-S) (assuming a substitution at the alpha-carbon). Theoretical methods can be used to calculate the relative energies of these stereoisomers and to predict their most stable conformations. This information is vital for understanding which stereoisomer is likely to be the most active and for guiding stereoselective synthesis.

Computational techniques for conformational analysis include:

Molecular mechanics force fields: For rapid scanning of the conformational space.

Quantum chemical methods (e.g., DFT): For accurate energy calculations of the most stable conformers.

Nuclear Magnetic Resonance (NMR) spectroscopy coupling constants and Nuclear Overhauser Effect (NOE) data: Can be used in conjunction with computational models to determine the predominant conformation in solution.

The study of these stereoisomers is crucial, as different spatial arrangements of the amino and carboxyl groups will lead to different interactions with the biological target.

In Silico Prediction of Molecular Properties for Drug Design

In the early stages of drug discovery, it is essential to evaluate the "drug-likeness" of candidate molecules to prioritize those with a higher probability of success in clinical development. In silico methods allow for the rapid prediction of various molecular properties that are important for a compound's pharmacokinetic profile. While direct prediction of clinical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) outcomes is excluded from this discussion, the prediction of fundamental molecular properties that influence these outcomes is a key aspect of computational drug design.

For derivatives of this compound, several important molecular properties can be predicted using various computational tools and models, such as Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comjapsonline.com These properties are often evaluated against established guidelines like Lipinski's Rule of Five. mdpi.com

| Molecular Property | Importance in Drug Design |

| Molecular Weight (MW) | Influences absorption and distribution. Generally preferred to be < 500 Da. mdpi.com |

| LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity, which affects absorption, distribution, and metabolism. A value between -0.4 and +5.6 is generally considered favorable. |

| Topological Polar Surface Area (TPSA) | An indicator of a molecule's ability to cross cell membranes. Values < 140 Ų are often associated with good oral bioavailability. |

| Number of Hydrogen Bond Donors (HBD) | Influences solubility and membrane permeability. Generally preferred to be ≤ 5. mdpi.com |

| Number of Hydrogen Bond Acceptors (HBA) | Affects solubility and binding to targets. Generally preferred to be ≤ 10. mdpi.com |

| Number of Rotatable Bonds | A measure of molecular flexibility, which can impact binding affinity and bioavailability. Fewer rotatable bonds are generally preferred for higher oral bioavailability. |

By calculating these properties for a series of designed derivatives of this compound, researchers can filter and prioritize compounds with a more favorable profile for further experimental investigation. japsonline.com This in silico screening process significantly reduces the time and resources required for the identification of promising lead compounds.

Advanced Applications and Emerging Research Directions for 3r 3 Amino 3 Cyclopropylpropanoic Acid in Chemical Sciences

Role in Natural Product Synthesis and Analogues

The cyclopropane (B1198618) motif is a recurring structural element in a variety of natural products, contributing to their unique conformations and biological activities. researchgate.net The incorporation of non-proteinogenic amino acids, such as those containing a cyclopropyl (B3062369) group, is a key strategy in the synthesis of natural product analogues. This approach allows for the systematic modification of pharmacological profiles, target selectivity, and drug-like properties. rsc.org

The synthesis of complex natural products often requires the development of novel routes to chiral amino acid building blocks. nih.gov For instance, a concise synthesis for E-isomers of 2S-amino-3-(2′-aminomethyl-cyclopropyl)propionic acid, which are analogues of L-lysine, has been developed, with a key step involving the cyclopropanation of an allylic alcohol intermediate. researchgate.net These synthetic strategies enable the creation of diverse analogues that can be used to probe biological systems and develop new therapeutic agents. By replacing native amino acids with constrained analogues like (3R)-3-amino-3-cyclopropylpropanoic acid, chemists can create molecules with enhanced stability and potency.

| Natural Product/Analogue Class | Synthetic Strategy Involving Cyclopropyl Moiety | Reference |

| Methano-L-lysine Analogues | Cyclopropanation of an intermediate E-allylic alcohol. | researchgate.net |

| General Natural Product Analogues | Incorporation of cyclopropyl-containing amino acids to improve pharmacological profiles. | rsc.org |

| Cyclomarin A | Required novel routes for asymmetric synthesis of four nonproteinogenic amino acids. | nih.gov |

Integration into Peptidomimetic Design

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better bioavailability. slideshare.net A critical strategy in peptidomimetic design is the introduction of conformational constraints to limit the flexibility of the molecule, thereby locking it into a bioactive conformation. slideshare.netvub.be

The rigid cyclopropane ring of this compound serves as an excellent tool for inducing such constraints. When incorporated into a peptide backbone, the cyclopropyl group restricts the torsional angles (χ-space) of the amino acid side chain, which is a critical feature for receptor recognition and biological activity. mdpi.comresearchgate.net This strategy has been successfully employed to develop more potent and receptor-subtype selective ligands. vub.beresearchgate.net The use of constrained amino acids, including cyclic and D-amino acids, has led to the development of peptidomimetics with nanomolar inhibitory activity against targets like the HER2 receptor in cancer cells. nih.gov Cyclopropane-derived peptide mimics are particularly novel as they can locally orient both the peptide backbone and the amino acid side chain in a predetermined manner. researchgate.net This level of structural control is invaluable for designing molecules that can effectively modulate protein-protein interactions. nih.govnih.gov

| Peptidomimetic Design Strategy | Role of Cyclopropylpropanoic Acid Core | Key Outcome |

| Conformational Constraint | Restricts side chain dihedral angles (χ angles). vub.beresearchgate.net | Increased potency and receptor selectivity. vub.be |

| Backbone Modification | Replaces flexible dipeptide units. | Enhanced enzymatic stability. slideshare.net |

| Local Orientation Control | Predefines the orientation of the peptide backbone and amino acid side chain. researchgate.net | Mimics specific peptide conformations (e.g., β-turns). researchgate.net |

Development of Novel Chemical Probes and Tools

The unique chemical properties of the cyclopropyl group make it a valuable component in the design of chemical probes and tools for studying biological systems. Cyclopropyl-containing compounds can act as "radical clocks," which are used to investigate enzymatic reaction mechanisms, such as those involving cytochromes P450. nih.gov The opening of the strained cyclopropane ring can provide information about the nature of reactive intermediates (radical vs. cationic) in an enzymatic transformation. nih.gov

Furthermore, related cyclopropyl derivatives like cyclopropenones have been developed as bioorthogonal reagents. uci.edu These reagents can react with specific partners, such as phosphines, inside living cells to tag biomolecules, enable real-time imaging, or crosslink interacting proteins without interfering with native cellular processes. uci.edu The selective cleavage of a cyclopropyl group from a nitrogen atom has also been utilized as a mechanistic probe in nitrosation reactions, supporting the formation of an amine radical cation intermediate. nih.gov These applications demonstrate the versatility of the cyclopropyl moiety as a functional group in chemical biology for elucidating complex biological pathways and mechanisms.

| Type of Chemical Probe | Application | Mechanism/Principle |

| Mechanistic Probes (Radical Clocks) | Investigating cytochrome P450 hydroxylation mechanisms. nih.gov | Ring-opening of the cyclopropyl group distinguishes between radical and cationic intermediates. nih.gov |

| Bioorthogonal Reagents | Biomolecule tagging, imaging, and crosslinking in live cells. uci.edu | Reaction of cyclopropenones with phosphines to form reactive intermediates for labeling. uci.edu |

| Mechanistic Probes (Nitrosation) | Studying the nitrosation of N,N-dialkyl aromatic amines. nih.gov | Selective cleavage of the cyclopropyl group supports a mechanism involving an amine radical cation. nih.gov |

Future Perspectives in Structure-Based Design Leveraging the Cyclopropylpropanoic Acid Core

Structure-based drug design, which utilizes the three-dimensional structure of a biological target to design effective inhibitors, is a cornerstone of modern medicinal chemistry. nih.govnih.govagilent.com The cyclopropyl group is an increasingly attractive architectural element in this field. scientificupdate.com Its rigid, three-dimensional structure can be used to precisely orient functional groups within a molecule to optimize interactions with a target's binding site. The enhanced p-character of its C-C bonds and its conformational rigidity make it a valuable isosteric replacement for other groups, such as alkenes or gem-dimethyl groups, often leading to increased potency and improved metabolic stability. scientificupdate.com

Future applications will likely see the this compound core integrated into more complex molecules using advanced computational methods. biorxiv.org Techniques like molecular dynamics simulations and virtual screening can identify promising candidates that leverage the unique geometry of the cyclopropyl group to bind to previously "undruggable" targets, such as the interfaces of protein-protein interactions. nih.gov For example, rational and structure-based design has been used to convert acyclic lead compounds into conformationally constrained cyclic analogues, significantly improving their interaction with the target protein. nih.gov As our understanding of protein structures and computational modeling tools continue to advance, the strategic incorporation of the cyclopropylpropanoic acid core will undoubtedly play a significant role in the development of next-generation therapeutics with high affinity and selectivity. nih.govagilent.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3R)-3-Amino-3-cyclopropylpropanoic acid, and how do reaction conditions influence enantiomeric purity?

- Methodology : The compound is typically synthesized via asymmetric catalysis or chiral pool strategies. For example, cyclopropane ring formation can be achieved using transition-metal catalysts (e.g., palladium or rhodium) with chiral ligands to ensure stereoselectivity . Protecting groups (e.g., tert-butoxycarbonyl, Boc) are critical to prevent racemization during amino acid coupling. Post-synthesis, enantiomeric purity is verified via chiral HPLC or polarimetry .

- Key Considerations : Optimize temperature (e.g., −20°C to 25°C) and solvent polarity (e.g., THF vs. DMF) to minimize side reactions. Use kinetic resolution if intermediates are prone to epimerization .

Q. How can researchers characterize the physicochemical properties of this compound, and what analytical techniques are most reliable?

- Methodology :

- Solubility : Determine via shake-flask method in buffers (pH 1–12) and solvents (e.g., water, ethanol). Computational tools like ESOL or Ali solubility models predict logS values, but experimental validation is essential due to discrepancies between models .

- LogP : Measure via reversed-phase HPLC or octanol-water partitioning. Reported logP values range from −2.32 (XLOGP3) to 0.9 (iLOGP), reflecting variability in computational methods .

- Stability : Conduct accelerated stability studies under heat (40–60°C), humidity (75% RH), and light (UV-Vis) to identify degradation pathways (e.g., cyclopropane ring opening) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Guidelines :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions due to potential dust inhalation hazards .

- Emergency Response : In case of skin contact, rinse immediately with water for 15 minutes. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture to prevent decomposition .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with biological targets, such as enzymes or receptors?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to model interactions with active sites (e.g., GABA transaminase). The cyclopropyl group’s rigidity may enhance binding affinity compared to flexible analogs .

- Enzyme Assays : Compare IC50 values of (3R) vs. (3S) enantiomers in inhibition assays. For example, the (3R) form may exhibit 10-fold higher potency due to optimal spatial alignment with catalytic residues .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

- Analysis Framework :

Source Validation : Cross-check purity data (e.g., HPLC chromatograms, NMR spectra) from suppliers. Discrepancies often arise from undetected impurities (e.g., residual solvents) .

Assay Conditions : Control variables like pH, ionic strength, and cell line viability. For instance, cytotoxicity in HEK293 cells may vary due to differences in media composition .

Statistical Robustness : Apply multivariate analysis to isolate confounding factors (e.g., batch-to-batch variability) .

Q. How can enantioselective separation of this compound be optimized for large-scale applications?

- Methodology :

- Chromatography : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) with mobile phases containing 0.1% trifluoroacetic acid (TFA) to enhance resolution .

- Crystallization : Employ preferential crystallization with resolving agents (e.g., L-tartaric acid) in ethanol/water mixtures. Monitor crystal growth via in-situ Raman spectroscopy to optimize yield .

Q. What computational models predict the metabolic fate of this compound, and how do they align with experimental data?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.